methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
16108-10-4
VCID:
VC21047667
InChI:
InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3
SMILES:
CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2
Molecular Formula:
C14H16N2O2
Molecular Weight:
244.29 g/mol
methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
CAS No.: 16108-10-4
Cat. No.: VC21047667
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16108-10-4 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3 |
| Standard InChI Key | WZHYQHKXXRMALW-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
| Canonical SMILES | CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator